1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride
Description
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride (CAS: 1207894-63-0) is a cyclobutane-based amino acid derivative with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Its IUPAC name is 1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid hydrochloride, and it features a benzyloxy substituent on the cyclobutane ring, an amino group, and a carboxylic acid moiety stabilized as a hydrochloride salt. This compound is classified under amino acid derivatives, carboxylic acids, and alkanes, and is primarily utilized in pharmaceutical and chemical research as a building block for complex organic syntheses .
Key properties include:
- Functional groups: Benzyl ether, primary amine, carboxylic acid (as hydrochloride salt).
- Safety data: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Handling: Requires standard protective measures (gloves, eye protection) and storage in dry, ventilated conditions .
Properties
IUPAC Name |
1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBBBUVKBSKCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207894-63-0 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-3-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207894-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Development
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride serves as a precursor for synthesizing novel therapeutic agents. Its structural features enable it to interact with various biological targets, making it a candidate for drug discovery.
Key Applications:
- Drug Design : The compound can be modified to enhance its pharmacological properties. Its ability to undergo various chemical reactions makes it an ideal building block for developing new drugs.
- Therapeutic Studies : Interaction studies focus on its binding affinity to biological molecules, which helps elucidate its mechanism of action and potential therapeutic effects.
Chemical Research
The presence of the benzyloxy group suggests utility as an intermediate in organic synthesis. This group can act as a protecting group, allowing targeted modifications at other parts of the molecule without interference.
Notable Reactions:
- Esterification : The carboxylic acid functionality can be used to form esters, which are valuable in polymer chemistry.
- Amination Reactions : The amino group allows for further functionalization, potentially leading to compounds with enhanced biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, a comparison with structurally similar compounds can provide insights into its potential applications:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Amino-3-cyclobutanecarboxylic acid | Cyclobutane ring, amino group | Antimicrobial properties |
| 1-Amino-2-(benzyloxy)propanoic acid | Propane backbone, benzyloxy group | Neuroprotective effects |
| 2-Amino-3-(benzyloxy)butanoic acid | Butane backbone, benzyloxy group | Antitumor activity |
This table illustrates how variations in structure can influence biological activity, highlighting the potential of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride as a versatile compound in drug development.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Pharmacological Studies : Initial findings indicate that this compound interacts with specific receptors involved in neurological functions, suggesting its potential use in treating neurodegenerative diseases.
- Synthetic Chemistry : Research has demonstrated its effectiveness as a building block for synthesizing more complex organic molecules, showcasing its role in advancing organic synthesis techniques.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. A detailed comparison is provided below:
1-Benzylcyclobutane-1-carboxylic Acid (CAS: 114672-02-5)
- Molecular formula : C₁₂H₁₄O₂
- Molecular weight : 190.24 g/mol .
- Key differences: Lacks the amino and hydrochloride groups present in the target compound.
1-Amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride
- Molecular formula: C₁₅H₂₂ClNO₃ (estimated).
- Molecular weight : 299.80 g/mol .
- Key differences : Incorporates a dimethyl group on the cyclobutane ring and a benzyloxymethyl substituent.
2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
Biological Activity
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride (CAS Number: 1207894-63-0) is a synthetic compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
- Chemical Formula : C₁₂H₁₆ClNO₃
- Molecular Weight : 257.71 g/mol
- IUPAC Name : 1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid; hydrochloride
- PubChem CID : 75201259
The biological activity of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Its structure allows it to act as a ligand in biochemical assays, potentially modulating the activity of proteins involved in metabolic pathways.
1. Pharmaceutical Development
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride serves as a building block for synthesizing novel pharmaceuticals. Its derivatives have shown promise in targeting neurological disorders due to their ability to influence neurotransmitter systems.
2. Biochemical Research
This compound is utilized in studies of amino acid metabolism and protein synthesis, facilitating a better understanding of cellular processes. For instance, it has been involved in research exploring the modulation of synaptic transmission.
3. Analytical Chemistry
In analytical settings, this compound is employed as a standard in chromatographic techniques, aiding the accurate analysis of complex mixtures. Its unique properties allow for effective separation and identification of compounds in biological samples.
Case Study 1: Neurological Applications
A study published in the Journal of Medicinal Chemistry evaluated the effects of various derivatives of cyclobutane carboxylic acids on NMDA receptor antagonism. The findings indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting potential therapeutic applications for epilepsy treatment .
Case Study 2: Metabolic Pathways
Research highlighted in Neuropharmacology examined the role of cyclobutane derivatives in modulating glycine receptors. The study demonstrated that these compounds could enhance or inhibit receptor activity, providing insights into their potential use in treating disorders associated with excitatory neurotransmission .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride?
The synthesis typically involves multi-step protocols, including:
- Benzyloxy Group Introduction : Protection of hydroxyl groups using benzyl bromide or related reagents under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyl ether .
- Cyclobutane Ring Formation : Cyclization via [2+2] photocycloaddition or malonic ester synthesis. For example, malonic ester synthesis can yield cyclobutanecarboxylic acid derivatives through alkylation and decarboxylation .
- Amino Acid Functionalization : Incorporation of the amino group via reductive amination or Gabriel synthesis, followed by hydrochloride salt formation using HCl in ethanol .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Q. What safety precautions are critical during handling and storage?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is recommended if aerosolization occurs .
- Storage : Store in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides) and moisture .
- Waste Disposal : Neutralize with a weak base (e.g., NaHCO₃) before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can this compound be optimized as a boron carrier for boron neutron capture therapy (BNCT)?
- Boron Functionalization : Replace the benzyloxy group with a boron-rich cluster (e.g., closo-dodecaborate) via Suzuki-Miyaura coupling or nucleophilic substitution. Ensure boron content exceeds 20 µg/g tumor for therapeutic efficacy .
- In Vivo Uptake Studies : Use positron emission tomography (PET) with ¹⁸F-labeled analogs to track biodistribution and tumor selectivity .
- Stability Testing : Assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) over 24 hours to ensure minimal premature boron release .
Q. What strategies address enantiomeric resolution challenges in this compound?
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) to obtain enantiopure material .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis after resolving enantiomers .
Q. How do structural modifications impact its biological activity in targeted drug delivery?
Q. What computational methods predict its interaction with amino acid transporters (e.g., LAT1)?
- Molecular Docking : Use AutoDock Vina with LAT1 crystal structure (PDB ID: 6JMQ) to identify binding poses and affinity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of transporter-ligand complexes under physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding free energy and prioritize derivatives for synthesis .
Data Contradictions and Mitigation
- Missing Toxicity Data : While acute toxicity data are unavailable in the literature, assume GHS Category 2 (skin/eye irritant) and use ALARA (As Low As Reasonably Achievable) principles during handling .
- Synthetic Yield Variability : Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) to address inconsistencies in cyclobutane ring formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
